molecular formula C16H13N5S B2740386 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058231-81-4

3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2740386
CAS No.: 1058231-81-4
M. Wt: 307.38
InChI Key: NPUMCYRYPBQWFH-UHFFFAOYSA-N
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Description

3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a triazolopyrimidine core, which is fused with a naphthalene moiety through a thioether linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with formamide can yield the triazolopyrimidine core.

    Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the triazolopyrimidine core with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Thioether Formation: The final step is the formation of the thioether linkage, which can be achieved by reacting the intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-7-((phenylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 3-methyl-7-((benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S/c1-21-15-14(19-20-21)16(18-10-17-15)22-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUMCYRYPBQWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=CC4=CC=CC=C43)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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